

# Application Notes and Protocols for JET-209 in Xenograft Models

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**JET-209** is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the transcriptional co-activators CREB-binding protein (CBP) and its paralog p300.[1][2][3] These proteins are critical regulators of gene expression and are implicated in the pathogenesis of various cancers, including acute leukemia.[1][2][3][4] **JET-209** has demonstrated significant anti-tumor activity in preclinical xenograft models, making it a promising candidate for further investigation in oncology drug development.[1][2][3][5]

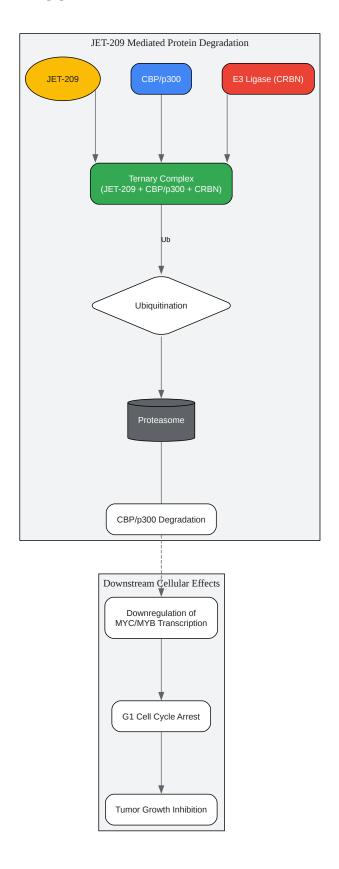
This document provides detailed application notes and protocols for the utilization of **JET-209** in mouse xenograft models, intended to guide researchers in the evaluation of its anti-tumor efficacy, pharmacodynamic effects, and tolerability.

# Mechanism of Action: Targeting CBP/p300 for Degradation

**JET-209** functions as a heterobifunctional molecule. One end binds to the bromodomain of CBP/p300, while the other end recruits the E3 ubiquitin ligase Cereblon (CRBN). This proximity induces the ubiquitination of CBP and p300, marking them for degradation by the proteasome. The degradation of these co-activators leads to the downregulation of key oncogenic



transcriptional programs, such as those driven by MYC and MYB, resulting in cell cycle arrest and inhibition of tumor growth.[5]





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Caption: Mechanism of action of JET-209.

#### **Data Presentation**

In Vitro Potency of JET-209

Cell Line	Cancer Type	IC50 (nM)	DC50 CBP (nM)	DC50 p300 (nM)
RS4;11	Acute Lymphoblastic Leukemia	0.1	0.05	0.2
MV4;11	Acute Myeloid Leukemia	0.04	-	-
HL-60	Acute Promyelocytic Leukemia	0.54	-	-
MOLM-13	Acute Myeloid Leukemia	2.3	-	-

Data compiled from MedchemExpress.[5]

In Vivo Efficacy of JET-209 in Xenograft Models

Xenograft Model	Treatment	Dosing Schedule	Tumor Growth Inhibition (%)	Reference
RS4;11	JET-209 (3 mg/kg, i.p.)	2 weeks	81% (long-term)	[5]
MV4;11	JET-209 (0.3-3 mg/kg, i.p.)	2 weeks	Strong Inhibition	[5]

### **Experimental Protocols**



## Protocol 1: Subcutaneous Xenograft Tumor Model (RS4;11 or MV4;11)

This protocol outlines the establishment of a subcutaneous xenograft model using the RS4;11 or MV4;11 acute leukemia cell lines.

- 1. Cell Culture and Preparation:
- Culture RS4;11 or MV4;11 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells during the exponential growth phase.
- Perform a cell count using a hemocytometer and assess viability via trypan blue exclusion.
- Centrifuge the cells and resuspend the pellet in a sterile, serum-free medium and Matrigel®
   (1:1 ratio) at a concentration of 1 x 10<sup>7</sup> cells/100 μL. Keep the cell suspension on ice.
- 2. Animal Handling and Tumor Implantation:
- Use female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
- Allow mice to acclimatize for at least one week prior to the study.
- Inject 100  $\mu$ L of the cell suspension (1 x 10<sup>7</sup> cells) subcutaneously into the right flank of each mouse using a 27-gauge needle.
- 3. Tumor Growth Monitoring and Group Randomization:
- Monitor tumor growth by measuring the length and width of the tumors with digital calipers 2-3 times per week.
- Calculate tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
- When the mean tumor volume reaches approximately 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).



- 4. **JET-209** Formulation and Administration:
- Preparation of Stock Solution: Prepare a 25 mg/mL stock solution of JET-209 in DMSO.
- Preparation of Dosing Solution (for a 2.5 mg/mL final concentration):
  - $\circ~$  To 100  $\mu L$  of the 25 mg/mL DMSO stock solution, add 400  $\mu L$  of PEG300 and mix thoroughly.
  - Add 50 μL of Tween-80 and mix.
  - Add 450 μL of sterile saline to reach a final volume of 1 mL.
- Administer JET-209 via intraperitoneal (i.p.) injection at the desired dose (e.g., 0.3-3 mg/kg) according to the planned schedule (e.g., daily for 14 days).
- The control group should receive the vehicle solution following the same administration route and schedule.
- 5. Efficacy and Tolerability Assessment:
- Measure tumor volumes and body weights 2-3 times per week.
- Monitor the general health and behavior of the animals daily.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, pharmacodynamic analysis).

## Protocol 2: Pharmacodynamic Analysis of CBP/p300 Degradation in Tumor Tissue

This protocol describes the assessment of CBP and p300 protein levels in tumor tissue by Western blot.

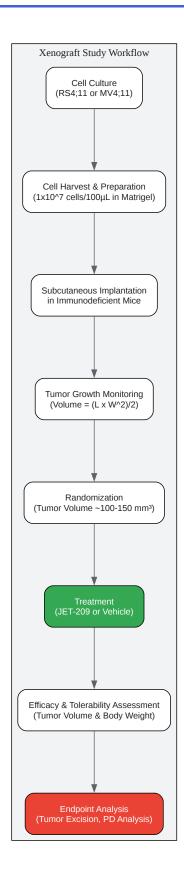
- 1. Sample Collection and Preparation:
- Excise tumors from treated and control animals at specified time points after the last dose.



- Snap-freeze the tumor tissue in liquid nitrogen and store at -80°C.
- Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
- Determine the protein concentration of the lysate using a BCA protein assay.
- 2. Western Blotting:
- Denature 20-30 μg of protein from each sample by boiling in Laemmli sample buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against CBP and p300 overnight at 4°C. A
  loading control antibody (e.g., β-actin or GAPDH) should also be used.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Quantify the band intensities using densitometry software and normalize to the loading control.

## Experimental Workflow and Signaling Pathway Visualization

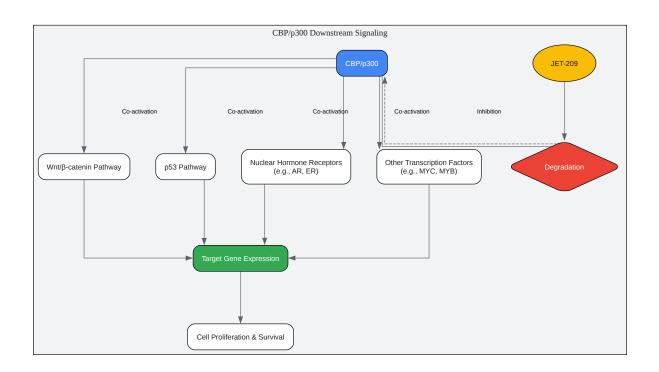




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Caption: Workflow for a JET-209 xenograft study.





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Caption: Key signaling pathways modulated by CBP/p300.

### **Concluding Remarks**



The protocols and information provided herein offer a comprehensive guide for the preclinical evaluation of **JET-209** in xenograft models of cancer. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is crucial for advancing our understanding of **JET-209**'s therapeutic potential and for its continued development as a novel anti-cancer agent. As with any experimental procedure, appropriate institutional guidelines for animal care and use must be followed.

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